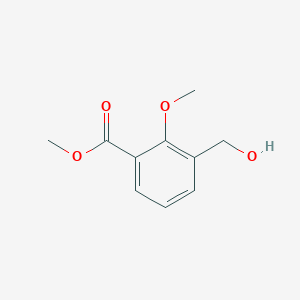

Methyl 3-(hydroxymethyl)-2-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFHNRYVKEIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These calculations solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction, from which various properties can be derived.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, known as the equilibrium structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For Methyl 3-(hydroxymethyl)-2-methoxybenzoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-C(=O) | ~1.49 Å | |

| C=O | ~1.21 Å | |

| C-O(ester) | ~1.35 Å | |

| O(ester)-CH3 | ~1.44 Å | |

| C(ar)-O(methoxy) | ~1.37 Å | |

| O(methoxy)-CH3 | ~1.43 Å | |

| C(ar)-C(hydroxymethyl) | ~1.51 Å | |

| C-O(hydroxyl) | ~1.43 Å | |

| Bond Angle | C(ar)-C(ar)-C(ar) | ~120° |

| O=C-O(ester) | ~123° | |

| Dihedral Angle | C(ar)-C(ar)-C(=O)-O | Defines orientation of ester group |

| C(ar)-C(ar)-O-C | Defines orientation of methoxy (B1213986) group | |

| C(ar)-C(ar)-C-O | Defines orientation of hydroxymethyl group |

Note: These values are illustrative and not based on actual calculations for the specified molecule.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would be around the bonds connecting the ester, methoxy, and hydroxymethyl groups to the benzene (B151609) ring. The goal is to identify the various stable conformers (energy minima) and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide several descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and not based on actual calculations for the specified molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the carbonyl, methoxy, and hydroxyl groups. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

Charge distribution analysis provides information about how electric charge is distributed among the atoms in a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges. This information helps to identify polar bonds and reactive sites within the molecule. For instance, the oxygen atoms in this compound would be expected to carry partial negative charges, while the carbonyl carbon and the hydrogen of the hydroxyl group would have partial positive charges.

While the principles of these computational methods are well-established, their application to this compound requires dedicated research. The scientific community awaits such studies to fully characterize the theoretical and computational profile of this compound.

Prediction of Spectroscopic Properties (Theoretical Basis)

Computational methods are instrumental in interpreting and predicting the spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can calculate the electronic and geometric structures, which in turn determine how the molecule interacts with electromagnetic radiation. DFT has emerged as a highly effective method for these predictions, balancing computational cost with accuracy. biointerfaceresearch.comelixirpublishers.com

The theoretical prediction of infrared (IR) and Raman spectra is a cornerstone of computational chemistry, used to identify functional groups and confirm molecular structures. These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). biointerfaceresearch.comiarjset.com The process involves first finding the molecule's minimum energy geometry and then calculating the second derivatives of the energy with respect to atomic displacements.

The resulting harmonic vibrational frequencies correspond to the normal modes of vibration in the molecule. scirp.org These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. iarjset.com To improve agreement with experimental data, the calculated frequencies are commonly multiplied by an empirical scaling factor. iarjset.com The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or rocking of particular bonds or functional groups. mdpi.com

While specific computational studies on this compound are not prominent in the surveyed literature, the expected vibrational modes for its functional groups can be theorized based on established ranges.

Table 1: Theoretical Approach to Vibrational Frequency Calculation

| Step | Description | Computational Method | Output |

| 1. Geometry Optimization | The molecule's 3D structure is adjusted to find the lowest energy conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular geometry (bond lengths, angles). |

| 2. Frequency Calculation | Second derivatives of energy are computed at the optimized geometry. | DFT (e.g., B3LYP/6-311++G(d,p)) | A set of harmonic vibrational frequencies and their intensities. |

| 3. Frequency Scaling | Calculated frequencies are multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to correct for systematic errors. | Empirical Scaling | Scaled frequencies that are more comparable to experimental spectra. |

| 4. Assignment (PED) | The contribution of each internal coordinate (bond stretch, angle bend) to a normal mode is quantified. | VEDA program or similar | Detailed assignment of each spectral band (e.g., C=O stretch, O-H bend). mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation, and computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework. iarjset.com

The GIAO method calculates the absolute magnetic shielding tensors for each nucleus in the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample). The accuracy of these predictions allows for the confident assignment of complex experimental spectra. iarjset.comrsc.org

Table 2: Principles of NMR Chemical Shift Prediction

| Parameter | Theoretical Basis | Common Method | Significance |

| Isotropic Shielding (σ) | The magnetic field induced by the electron cloud around a nucleus, which opposes the external magnetic field. | GIAO-DFT | The fundamental property calculated to determine chemical shift. |

| Reference Compound | A standard compound (e.g., TMS) for which the isotropic shielding is also calculated under the same theoretical conditions. | GIAO-DFT | Provides a zero point for the chemical shift scale. |

| Chemical Shift (δ) | The difference between the isotropic shielding of the reference (TMS) and the nucleus of interest, expressed in parts per million (ppm). | δ = σ(ref) - σ(iso) | The predicted value that is directly comparable to an experimental NMR spectrum. |

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra provide insight into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in molecules of this size. iarjset.comresearchgate.net

Based on the previously optimized ground-state geometry, TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The method provides the key parameters of an electronic transition: the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net These calculations help assign experimental absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, which are characteristic of the aromatic ring and carbonyl group in this compound.

Table 3: UV-Vis Spectra Simulation via TD-DFT

| Step | Description | Output | Interpretation |

| 1. Ground-State Calculation | An accurate ground-state electronic structure is computed. | Molecular Orbitals (e.g., HOMO, LUMO) | Identifies the orbitals involved in electronic transitions. |

| 2. TD-DFT Calculation | The response of the ground state to a time-dependent electric field is calculated. | Excitation energies and oscillator strengths. | Predicts the position (λmax) and intensity of absorption peaks. |

| 3. Spectral Simulation | The calculated transitions are convoluted with a broadening function (e.g., Gaussian) to generate a theoretical spectrum. | Simulated UV-Vis Spectrum | A visual representation that can be directly compared with experimental results. |

Reaction Mechanism Simulations using DFT

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. These simulations can elucidate the pathways of complex transformations, identify key intermediates, and determine the factors controlling reaction rates and product selectivity. imist.ma

A central goal of reaction mechanism simulation is the identification of the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. DFT calculations can locate the geometry of a TS, which is a first-order saddle point on the potential energy surface. researchgate.net

To confirm a located structure as a true TS, a vibrational frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This barrier is a critical determinant of the reaction kinetics, with higher barriers corresponding to slower reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the desired reactants and products. researchgate.net

For reactions involving catalysts, DFT simulations can be used to map out the entire catalytic cycle. This involves computationally identifying and calculating the energies of all species in the cycle, including the resting state of the catalyst, substrate-catalyst complexes, all intermediates, and all transition states connecting them. nih.gov

By constructing a complete energy profile for the cycle, researchers can gain a deep understanding of the catalyst's role. This analysis can reveal the mechanism of catalyst activation, the turnover-limiting step (the step with the highest energy barrier), and the pathways leading to catalyst deactivation or the formation of byproducts. Such detailed mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient catalysts.

Thermodynamic Property Calculations related to Reactions

Information regarding the thermodynamic property calculations for reactions involving this compound is not available in the reviewed scientific literature. There are no specific studies detailing the enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) changes for chemical transformations of this compound.

Role As a Key Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Advanced Organic Scaffolds and Fine Chemicals

The structure of Methyl 3-(hydroxymethyl)-2-methoxybenzoate is well-suited for the synthesis of advanced organic scaffolds. The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into various leaving groups for nucleophilic substitution reactions. The methyl ester can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formations or other transformations. The methoxy (B1213986) group provides electronic influence on the aromatic ring and can be cleaved under specific conditions to reveal a phenol (B47542) if required. This multi-functionality allows the compound to serve as a linchpin, enabling the connection of different molecular fragments and the formation of complex, rigid frameworks that are foundational to many fine chemicals and pharmaceutical intermediates.

Synthetic Strategies for Natural Product Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. Synthetic chemists can utilize this building block to create analogues of natural products. By modifying its functional groups, researchers can systematically alter the structure of a target molecule to probe structure-activity relationships. For example, the aromatic core of this compound could be elaborated through cross-coupling reactions, while the side chains can be extended or cyclized to mimic the complex ring systems often found in nature. This strategy is a cornerstone of medicinal chemistry for optimizing the properties of naturally derived lead compounds.

Design and Synthesis of Derivatives for Chemical Biology Tool Development

The development of chemical tools, such as molecular probes, requires molecules with specific functionalities for attachment of reporter groups (like fluorophores or biotin) or for covalent interaction with biological targets. This compound is a valuable starting point for such tools. The hydroxymethyl group can be used as a handle to attach linkers, while the ester can be converted to other functionalities. The aromatic ring itself can be further functionalized, for instance, through electrophilic aromatic substitution, to introduce photo-reactive groups or other moieties designed for specific chemical biology applications. This allows for the creation of bespoke molecules to investigate biological pathways and mechanisms.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for drug discovery and chemical biology. nih.govcam.ac.ukmdpi.com The distinct and orthogonally reactive functional groups of this compound make it an ideal building block for DOS libraries. A common DOS strategy involves a "build/couple/pair" approach where simple building blocks are elaborated, coupled together, and then cyclized in various ways to generate diverse scaffolds. The alcohol, ester, and aromatic ring of this compound provide multiple points for diversification, allowing a single starting material to give rise to a wide array of complex and diverse final products.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govrsc.org While specific examples involving this compound are not prominent, its functional groups lend themselves to potential use in MCRs. For instance, after oxidation of the alcohol to an aldehyde, the resulting molecule could participate in well-known MCRs such as the Biginelli or Hantzsch reactions. Such strategies are highly valued in medicinal chemistry for the rapid generation of libraries of complex, drug-like molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehyde |

| Carboxylic acid |

| Phenol |

| Fluorophores |

Advanced Analytical Methodologies in Characterization and Research

Sophisticated NMR Techniques for Complex Reaction Mixture Analysisst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of organic molecules. For a compound like Methyl 3-(hydroxymethyl)-2-methoxybenzoate, advanced NMR methods are indispensable for unambiguous structural assignment, particularly within complex mixtures containing starting materials, intermediates, and byproducts.

Two-dimensional (2D) NMR experiments are powerful tools for mapping the connectivity of atoms within a molecule. In the synthesis or modification of this compound, intermediates can be precisely identified without the need for isolation.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For an intermediate in the synthesis, COSY would reveal correlations between adjacent protons on the aromatic ring and within the hydroxymethyl group, helping to confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. youtube.com This is vital for assigning the ¹³C NMR spectrum. For instance, it would definitively link the hydroxymethyl protons to their corresponding carbon atom.

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlation (Long-Range ¹³C) |

|---|---|---|---|

| Ar-H4 | Ar-H5 | C4 | C2, C3, C5, C6 |

| Ar-H5 | Ar-H4, Ar-H6 | C5 | C1, C3, C4, C6 |

| Ar-H6 | Ar-H5 | C6 | C1, C2, C4, Carbonyl |

| -CH₂OH | -OH | C7 (CH₂) | C2, C3, C4 |

| 2-OCH₃ | None | C8 (OCH₃) | C2 |

| COOCH₃ | None | C9 (OCH₃) | Carbonyl |

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, DNMR could be used to investigate the rotational barriers around the C2-OCH₃ and C3-CH₂OH bonds. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. unibas.it This provides critical insight into the molecule's flexibility and preferred spatial arrangements.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracingyoutube.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. This capability is crucial for tracing the mechanistic pathways of reactions involving this compound.

By coupling a reaction vessel to an HRMS instrument, often via liquid chromatography (LC-HRMS), the progress of a synthesis can be monitored in real time. nih.gov For a reaction producing this compound, one could track the disappearance of reactants and the appearance of intermediates and the final product by extracting the ion chromatograms for their specific, calculated exact masses. This technique, sometimes referred to as Parallel Reaction Monitoring (PRM), offers high selectivity and specificity, enabling the identification of transient intermediates and helping to optimize reaction conditions. mdpi.comnih.gov

| Compound | Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| Methyl 2-methoxy-3-methylbenzoate (Precursor) | C₁₀H₁₂O₃ | 181.0865 |

| Methyl 3-(bromomethyl)-2-methoxybenzoate (Intermediate) | C₁₀H₁₁BrO₃ | 258.9970 |

| This compound (Product) | C₁₀H₁₂O₄ | 197.0763 |

X-ray Crystallography for Solid-State Structure Determination of Derivativesnih.govbldpharm.comnih.gov

While obtaining a suitable single crystal of this compound itself might be challenging, derivatives can often be synthesized to facilitate crystallization. X-ray crystallography provides unequivocal proof of structure by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it elucidates the packing of molecules in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between aromatic rings), which govern the material's solid-state properties. researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105° |

| Key Bond Length (C-O in -CH₂OH) | 1.42 Å |

| Key Bond Angle (C3-C(H₂)-O) | 112.5° |

| Intermolecular Interaction | Hydrogen bond (O-H···O=C) |

Spectroscopic Studies for Understanding Molecular Interactions (e.g., charge transfer)sdsu.edu

The electron-rich aromatic ring of this compound, substituted with electron-donating methoxy (B1213986) and hydroxymethyl groups, can participate in molecular interactions. Specifically, it can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron-acceptor molecules. The formation of such a complex is often accompanied by the appearance of a new, broad absorption band in the UV-Visible spectrum, which is not present in the spectra of the individual components. researchgate.net Studying the position and intensity of this CT band under different conditions (e.g., varying solvent polarity or acceptor strength) can provide quantitative information about the electronic properties of the molecule and the thermodynamics of complex formation. rsc.org

| Species | Solvent | Absorption Maximum (λₘₐₓ) |

|---|---|---|

| This compound | Hexane | 285 nm |

| Tetracyanoethylene (Acceptor) | Hexane | 265 nm |

| CT Complex (Compound + Acceptor) | Hexane | 285 nm, 265 nm, 450 nm (CT band) |

Chromatographic Method Development for Purity and Separation in Advanced Syntheses

The development of robust chromatographic methods is paramount for ensuring the purity and facilitating the separation of "this compound" during advanced chemical syntheses. The presence of structurally similar impurities, starting materials, and byproducts necessitates highly selective and sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for the qualitative and quantitative analysis of this compound. Method development focuses on optimizing parameters to achieve efficient separation from potential impurities, such as positional isomers or precursors.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound". Reversed-phase HPLC is commonly the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The development of an effective HPLC method involves the careful selection of the column, mobile phase composition, flow rate, and detector wavelength.

For instance, a typical starting point for method development could involve a C18 column, which is a common reversed-phase column with good retention characteristics for moderately polar compounds like "this compound". The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The ratio of the organic solvent to the aqueous phase is a critical parameter that is adjusted to control the retention time and resolution of the analyte from its impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities.

The selection of the detector wavelength is crucial for achieving high sensitivity. "this compound" contains a benzene (B151609) ring, which allows for detection by a UV-Vis detector. The wavelength of maximum absorbance (λmax) for the compound would be determined to ensure optimal detection and quantification.

The following interactive data table outlines a potential set of HPLC parameters that could be used as a starting point for the analysis of "this compound".

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Gradient | Start at 30% Acetonitrile, ramp to 90% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of "this compound", particularly for assessing volatile impurities. For GC analysis, the compound may require derivatization to increase its volatility and thermal stability, although it may also be amenable to direct injection depending on the inlet temperature.

The choice of the GC column is critical for achieving good separation. A capillary column with a nonpolar or medium-polarity stationary phase is typically used. The oven temperature program is optimized to ensure the separation of the target compound from any closely eluting impurities. The carrier gas flow rate, usually helium or hydrogen, is also adjusted for optimal chromatographic performance.

When coupled with a mass spectrometer (GC-MS), this method provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities. The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum of eluting peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for the target analyte.

Below is an interactive data table presenting a hypothetical set of GC-MS parameters for the analysis of "this compound".

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Mode | Electron Impact (EI) at 70 eV |

The development and validation of these chromatographic methods are essential for quality control in the synthesis of "this compound", ensuring that the final product meets the required purity specifications for its intended application.

Structure Activity Relationship Sar Studies in Chemical Series Chemical and Mechanistic Focus

Systematic Modification of the Hydroxymethyl Group and its Impact on Chemical Reactivity

Oxidation: The hydroxymethyl group is susceptible to oxidation. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), would selectively convert the primary alcohol to an aldehyde, yielding Methyl 3-formyl-2-methoxybenzoate. This transformation replaces a weakly electron-withdrawing group with a strongly electron-withdrawing and deactivating formyl group, which would decrease the electron density on the aromatic ring and increase the electrophilicity of the ester's carbonyl carbon. Conversely, employing strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under heating conditions would lead to the formation of 2-methoxy-1,3-benzenedicarboxylic acid monomethyl ester. libretexts.orglibretexts.orgyoutube.com This introduces a carboxylic acid group, which is strongly deactivating and can participate in a different set of reactions, such as acid-base chemistry and further esterification.

Etherification and Esterification: The hydroxyl moiety can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with carboxylic acids to form ethers and esters, respectively. researchgate.netwikipedia.org For example, reaction with an alkyl halide under basic conditions would yield a 3-(alkoxymethyl) derivative. This modification increases the steric bulk at the 3-position and changes the group's electronic contribution from weakly inductive to that characteristic of an ether, potentially influencing reaction rates at the nearby ester group.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., via reaction with SOCl₂ to form Methyl 3-(chloromethyl)-2-methoxybenzoate). This transformation activates the benzylic position for nucleophilic substitution reactions (Sₙ1 or Sₙ2), allowing for the introduction of a wide array of other functional groups. libretexts.org The high reactivity of benzylic halides is due to the stabilization of the carbocation intermediate by the adjacent aromatic ring. libretexts.org

These transformations highlight the hydroxymethyl group as a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with altered reactivity profiles.

Varying the Methoxy (B1213986) Substitution Pattern and its Influence on Reaction Efficiency

The position of the methoxy (-OCH₃) group on the aromatic ring has a profound effect on the molecule's electronic properties and, consequently, its reaction efficiency. The methoxy group is a powerful electron-donating group through resonance (+R effect) but is electron-withdrawing through induction (-I effect), with the resonance effect typically dominating.

In the parent compound, the methoxy group is at the 2-position (ortho to the ester and meta to the hydroxymethyl group). This ortho-relationship to the ester creates significant steric hindrance and electronic effects. Studies on analogous aromatic systems have shown that an ortho-methoxy substituent can decrease reaction rates due to steric hindrance or through intramolecular coordination effects.

If the methoxy group were moved to other positions, the reaction efficiency would be expected to change:

Para-Substitution (4- or 6-position): A methoxy group para to the ester would exert its maximum electron-donating resonance effect on the carbonyl carbon, making it less electrophilic and thus decreasing the rate of nucleophilic attack, such as in alkaline hydrolysis. nih.gov

Meta-Substitution (5-position): A methoxy group meta to the ester would primarily exert its inductive electron-withdrawing effect, with a minimal resonance contribution to the carbonyl group. This would result in a reactivity profile more similar to the unsubstituted compound.

Experimental studies on related compounds have demonstrated that the position of a methoxy substituent significantly affects reaction rates. For instance, in the redox scavenging mechanism of aromatic cyclic seleninates, activity is enhanced with para-methoxy substitution, unaffected by meta substitution, and decreased by ortho substitution, suggesting a reactivity trend of para > meta ≈ unsubstituted > ortho. chemrxiv.org This trend is attributed to the interplay between the mesomeric (resonance) effect, which is strongest at the para position, and potential steric or coordination effects at the ortho position.

Ester Modifications and their Effects on Compound Stability and Transformation

The methyl ester (-COOCH₃) group is a key site for chemical transformation, most notably hydrolysis. The stability of this group is influenced by the nature of its alkyl component. Modifying the methyl group to a larger alkyl or an aryl group alters both steric and electronic factors, which in turn affects the rate of reactions like saponification.

Studies comparing the hydrolytic stability of a homologous series of benzoate (B1203000) esters (methyl, ethyl, n-propyl, n-butyl, and phenyl) have revealed clear trends. Under basic hydrolysis conditions, the stability can be influenced by steric effects. In enzymatic hydrolysis (e.g., in rat plasma), stability was found to be inversely proportional to the size of the alkoxy group.

Below is a table summarizing the half-lives of different benzoate esters in rat plasma, illustrating the effect of modifying the ester group on compound stability.

| Compound | Alkoxy Group (R) | Half-life (t₁/₂) in Rat Plasma (min) |

| Methyl benzoate | -CH₃ | 36 |

| Ethyl benzoate | -CH₂CH₃ | 17 |

| n-Propyl benzoate | -CH₂CH₂CH₃ | 10 |

| n-Butyl benzoate | -CH₂CH₂CH₂CH₃ | 10 |

| Phenyl benzoate | -C₆H₅ | 7 |

| Data sourced from a comparative study on the hydrolytic stability of homologous esters. mdpi.com |

As the table shows, methyl benzoate is the most stable among the linear alkyl esters in this biological medium. mdpi.com This suggests that increasing the size of the alkyl chain in Methyl 3-(hydroxymethyl)-2-methoxybenzoate (e.g., to an ethyl or propyl ester) would likely decrease its stability towards enzymatic hydrolysis. This lability can be a deliberate design feature in prodrugs, where an ester group is intended to be cleaved metabolically. mdpi.com

Positional Isomerism and Differential Reactivity (e.g., comparison with Methyl 4-(hydroxymethyl)-2-methoxybenzoate)

Positional isomerism plays a critical role in determining the chemical reactivity of substituted benzoates. A direct comparison between this compound and its positional isomer, Methyl 4-(hydroxymethyl)-2-methoxybenzoate, reveals how a simple shift in a substituent's location can alter the electronic communication between functional groups.

In This compound , the substituents are arranged as follows:

-COOCH₃ (ester): Electron-withdrawing group.

-OCH₃ (methoxy): Ortho to the ester, strongly electron-donating via resonance.

-CH₂OH (hydroxymethyl): Meta to the ester, weakly electron-withdrawing via induction.

In Methyl 4-(hydroxymethyl)-2-methoxybenzoate , the arrangement is:

-COOCH₃ (ester): Electron-withdrawing group.

-OCH₃ (methoxy): Ortho to the ester, strongly electron-donating via resonance.

-CH₂OH (hydroxymethyl): Para to the ester, weakly electron-donating via hyperconjugation and resonance of the oxygen lone pair (though this effect is weak).

The key difference lies in the position of the hydroxymethyl group relative to the ester.

Reactivity of the Ester Group: In the 4-hydroxymethyl isomer, the hydroxymethyl group is para to the ester. Although weakly, it can donate electron density to the ring through resonance, which would slightly deactivate the carbonyl carbon towards nucleophilic attack compared to the 3-hydroxymethyl isomer, where the group is meta and only exerts a weak inductive effect. Therefore, the ester in the 3-hydroxymethyl isomer is expected to be slightly more reactive towards hydrolysis.

Steric Environment: The steric environment around the primary functional groups is largely similar, with the bulky ortho-methoxy group being the dominant factor near the ester in both isomers. Generally, para isomers are considered the most stable due to minimized steric hindrance between substituents, although electronic factors can sometimes override this trend. chemrxiv.orgnih.gov

Substituent Effects on Electronic Properties and Reaction Rates

Methoxy Group (-OCH₃): As a strong +R, -I group, it donates electron density into the ring, activating it towards electrophilic substitution. Its ortho position to the ester means it also sterically hinders reactions at the carbonyl group.

Methyl Ester Group (-COOCH₃): As a -R, -I group, it is strongly deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. This withdrawal increases the electrophilicity of the carbonyl carbon, making it a target for nucleophiles.

The rate of reactions, such as the saponification of the ester, is highly sensitive to these electronic influences. Electron-withdrawing groups on the benzene (B151609) ring stabilize the negatively charged transition state of the reaction, thus increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state and slow the reaction.

The following table shows the relative rate constants for the saponification of various para- and meta-substituted methyl benzoates, demonstrating this principle.

| Substituent (at para- or meta- position) | Nature of Group | Relative Rate Constant (k) |

| p-NO₂ | Strongly Electron-Withdrawing | 102 |

| m-NO₂ | Strongly Electron-Withdrawing | 63 |

| m-Br | Electron-Withdrawing (Inductive) | 9.1 |

| m-Cl | Electron-Withdrawing (Inductive) | 8.6 |

| H (unsubstituted) | Reference | 1.7 |

| p-CH₃ | Electron-Donating | 0.42 |

| p-OCH₃ | Strongly Electron-Donating | 0.06 |

| Data adapted from a study on the saponification of substituted methyl benzoates. mdpi.com |

This data clearly shows that electron-withdrawing groups (like nitro) drastically increase the rate of hydrolysis compared to the unsubstituted methyl benzoate, while electron-donating groups (like methyl and methoxy) decrease the rate. mdpi.com In this compound, the powerful electron-donating effect of the 2-methoxy group would be expected to decrease the intrinsic reactivity of the ester towards hydrolysis, although this is counteracted to some extent by the electron-withdrawing nature of the ester itself and the hydroxymethyl group.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For a molecule like Methyl 3-(hydroxymethyl)-2-methoxybenzoate, which contains a prochiral hydroxymethyl group, the development of stereoselective synthetic methods is a key area of future research. The selective synthesis of one enantiomer over the other can be critical for biological activity and can be achieved through various catalytic asymmetric reactions.

Future investigations are anticipated to focus on the asymmetric reduction of a corresponding aldehyde precursor to introduce the chiral hydroxymethyl group. This can be accomplished using chiral catalysts based on transition metals such as ruthenium, rhodium, or iridium, complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity.

Another promising avenue is the use of biocatalysis. Enzymes such as alcohol dehydrogenases from various microorganisms can exhibit high stereoselectivity in the reduction of carbonyl compounds. Research in this area would involve screening for suitable enzymes or engineering existing ones to enhance their activity and selectivity for the specific substrate. The development of such enzymatic processes offers the benefits of mild reaction conditions and high enantiomeric excess.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Precursor | Key Advantages |

| Chiral Transition Metal Complexes (e.g., Ru, Rh, Ir with chiral ligands) | Methyl 3-formyl-2-methoxybenzoate | High turnover numbers, tunable selectivity through ligand design |

| Biocatalysts (e.g., Alcohol Dehydrogenases) | Methyl 3-formyl-2-methoxybenzoate | High enantioselectivity, mild reaction conditions, environmentally benign |

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and reproducibility. mdpi.comorganic-chemistry.org The synthesis of this compound and its derivatives is well-suited for this transition.

Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for exothermic reactions. researchgate.netresearchgate.net Future research will likely focus on developing continuous flow processes for the key synthetic steps involved in the production of this compound. This could involve, for example, the continuous oxidation of a methyl group to a hydroxymethyl group or the esterification of the corresponding carboxylic acid in a flow reactor. jpharmachem.com

Furthermore, the integration of these flow systems with automated platforms can enable rapid reaction optimization and library synthesis. Automated systems can systematically vary reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry to quickly identify optimal conditions. This high-throughput experimentation approach will accelerate the discovery of new derivatives of this compound with desired properties.

Exploration of Unconventional Reactivity Patterns

The unique arrangement of the hydroxymethyl, methoxy (B1213986), and methyl ester functionalities on the benzene (B151609) ring of this compound opens up possibilities for exploring unconventional reactivity patterns. The "ortho effect," for instance, describes how adjacent substituents on a benzene ring can influence each other's reactivity in ways not predicted by simple electronic and steric effects. youtube.com

Future research could investigate intramolecular reactions facilitated by the proximity of the functional groups. For example, the hydroxymethyl and methoxy groups could participate in directed C-H activation reactions at other positions on the aromatic ring, a powerful tool for late-stage functionalization. Additionally, the interplay between the electron-donating methoxy group and the electron-withdrawing methyl ester group can be exploited in various catalytic cross-coupling reactions to introduce new substituents onto the aromatic core.

Another area of interest is the use of the benzoate (B1203000) moiety as a photosensitizing group. nih.gov Research has shown that benzoates can act as catalysts or auxiliaries in light-powered reactions, such as direct C(sp³)–H fluorinations. nih.gov Investigating whether this compound or its derivatives can participate in or catalyze such photoredox reactions could lead to novel synthetic methodologies.

Applications in Next-Generation Materials Science

The chemical properties of this compound make it a promising candidate for incorporation into advanced materials. The presence of both a hydroxyl group and an aromatic ester functionality allows it to act as a monomer or a functional additive in polymer synthesis.

One emerging area is the development of functional polymers. For example, benzoate-containing polymers have been investigated for their antimicrobial properties. acs.org By incorporating this compound into a polymer backbone, new materials with tailored properties, such as biodegradability and antimicrobial activity, could be designed. acs.org

Furthermore, the aromatic core of the molecule is relevant to the field of organic electronics. Benzoate-based materials have been explored for their thermally activated delayed fluorescence (TADF) properties, which are important for applications in organic light-emitting diodes (OLEDs). nih.gov Future research could explore the synthesis of derivatives of this compound with extended conjugation to tune their photophysical properties for potential use in next-generation display and lighting technologies.

Table 2: Potential Material Science Applications

| Application Area | Relevant Chemical Features | Potential Outcome |

| Functional Polymers | Hydroxyl group for polymerization, benzoate moiety | Biodegradable and antimicrobial materials |

| Organic Electronics | Aromatic ester core | Thermally activated delayed fluorescence (TADF) materials for OLEDs |

Computational Design of Enhanced Catalytic Transformations

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods can be employed to design more efficient and selective catalytic transformations.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the reactivity of the molecule in various chemical transformations. This understanding can guide the rational design of catalysts. For instance, by modeling the transition states of a catalytic reaction, researchers can identify the key factors that control selectivity and then design catalysts that favor the desired reaction pathway.

Computational screening of virtual libraries of catalysts can also accelerate the discovery of new and improved catalytic systems. This in silico approach can significantly reduce the experimental effort required to identify optimal catalysts for the synthesis and functionalization of this compound and its derivatives.

Sustainable Synthesis Methodologies

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis of this compound. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

One promising approach is the use of solid acid catalysts for esterification reactions. researchgate.net These catalysts are often more environmentally friendly than traditional mineral acids as they can be easily separated from the reaction mixture and reused. Research in this area could focus on developing novel solid acid catalysts with high activity and selectivity for the esterification of 3-(hydroxymethyl)-2-methoxybenzoic acid.

Another key aspect of sustainable synthesis is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions that proceed with high atom economy will be a priority. Additionally, exploring the use of greener solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, will contribute to making the synthesis of this important chemical intermediate more sustainable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(hydroxymethyl)-2-methoxybenzoate, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via esterification of 3-(hydroxymethyl)-2-methoxybenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key considerations include stoichiometric control of reactants, inert atmosphere to prevent oxidation of the hydroxymethyl group, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 EtOAc/hexane) ensures minimal byproducts. Post-synthesis, NMR (¹H/¹³C) and FTIR verify ester formation and absence of residual acids .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Answer:

- ¹H NMR: Expect signals for the methoxy group (~δ 3.85 ppm, singlet), hydroxymethyl (–CH₂OH, δ 4.55 ppm, broad singlet), and aromatic protons (split into distinct multiplet patterns due to substituent positions).

- ¹³C NMR: Confirm ester carbonyl (δ ~167 ppm), methoxy carbon (δ ~56 ppm), and hydroxymethyl carbon (δ ~63 ppm).

- FTIR: Ester C=O stretch (~1720 cm⁻¹), O–H stretch (~3400 cm⁻¹) for the hydroxymethyl group.

Cross-validation with X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in stereochemistry or hydrogen bonding .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Spill Management: Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of esterification in polyfunctional aromatic systems like this compound?

- Answer: Competing reactions (e.g., oxidation of –CH₂OH or transesterification) require precise pH control (pH 4–6) and low temperatures (0–5°C). Catalytic systems like DMAP (4-dimethylaminopyridine) enhance esterification efficiency. Kinetic studies (HPLC monitoring) can optimize reaction time and minimize side products .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Answer: Discrepancies (e.g., bond lengths in X-ray vs. DFT calculations) may arise from crystal packing effects or dynamic motion in solution. Use SHELXL for refinement and compare with computational models (e.g., Gaussian at B3LYP/6-311+G(d,p)). Validate hydrogen-bonding networks via ORTEP-3 graphical analysis .

Q. How can computational methods predict the stability and degradation pathways of this compound under varying pH conditions?

- Answer: Molecular dynamics simulations (e.g., Amber or GROMACS) model hydrolysis kinetics. At acidic pH, ester cleavage dominates; alkaline conditions favor hydroxymethyl oxidation. Validate with HPLC-MS to identify degradation products (e.g., benzoic acid derivatives) .

Q. What role does this compound play in designing prodrugs or bioactive intermediates?

- Answer: The hydroxymethyl group serves as a site for functionalization (e.g., phosphorylation or conjugation with targeting moieties). In receptor-binding studies, its structural analogs show affinity for dopamine D2 and serotonin 5-HT3 receptors, suggesting potential in neuropharmacology .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

Table 2: Stability Assessment Under Different Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.